3-[(2-Ethoxyethoxy)methyl]-2-methylaniline
Overview
Description
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol
Mechanism of Action
Target of Action
The primary target of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline is Cyclin-Dependent Kinase 8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is involved in various cellular processes, including transcription, mRNA processing, and DNA repair .
Mode of Action
This compound interacts with its target, CDK8, by inhibiting its activity . This inhibition disrupts the normal function of CDK8, leading to changes in the cell cycle and other cellular processes .
Biochemical Pathways
The inhibition of CDK8 by this compound affects several biochemical pathways. These include pathways involved in cell cycle regulation, transcription, mRNA processing, and DNA repair . The downstream effects of these disruptions can lead to changes in cell growth and division .
Pharmacokinetics
The compound has been described as having a good pharmacokinetic profile . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include changes in cell cycle progression and alterations in transcription and mRNA processing . These changes can lead to effects on cell growth and division .
Biochemical Analysis
Biochemical Properties
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as a substrate or inhibitor for specific enzymes, altering their catalytic activity. The interactions between this compound and these biomolecules can lead to changes in biochemical pathways and cellular processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, this compound can impact the expression of specific genes, thereby altering the production of proteins and other biomolecules essential for cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in changes in cellular responses, such as alterations in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as cell death or disruption of cellular processes. Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For example, this compound may be metabolized by specific enzymes, leading to the production of metabolites that can further influence cellular function. Additionally, this compound can affect metabolic flux and metabolite levels, altering the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytoplasmic processes and signaling pathways .
Preparation Methods
The synthesis of 3-[(2-Ethoxyethoxy)methyl]-2-methylaniline typically involves the reaction of 2-methylaniline with 2-(2-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the ethoxyethoxy group can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-[(2-Ethoxyethoxy)methyl]-2-methylaniline can be compared with other similar compounds, such as:
2-(2-Ethoxyethoxy)ethanol: This compound shares the ethoxyethoxy group but lacks the aniline moiety, resulting in different chemical and biological properties.
2-Methylaniline: This compound lacks the ethoxyethoxy group, making it less versatile in terms of chemical reactivity and applications.
The uniqueness of this compound lies in its combination of the ethoxyethoxy group and the aniline moiety, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2-ethoxyethoxymethyl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-7-8-15-9-11-5-4-6-12(13)10(11)2/h4-6H,3,7-9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVIXLMAYVXQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC1=C(C(=CC=C1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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